2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a benzylsulfanyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzodiazole core can be reduced to amines.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to active sites on enzymes, while the benzylsulfanyl and pyridin-2-ylmethyl groups can enhance binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzylsulfanyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains a thiophene ring instead of the benzodiazole core.
Uniqueness
2-(BENZYLSULFANYL)-1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzylsulfanyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-2-8-16(9-3-1)15-24-20-22-18-11-4-5-12-19(18)23(20)14-17-10-6-7-13-21-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUHKUROHVBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.